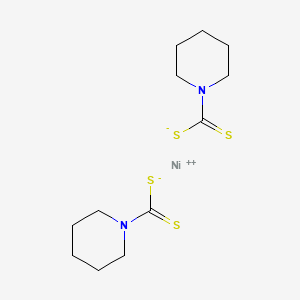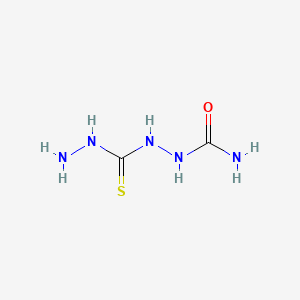
Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate is an ester compound characterized by its unique structure, which includes a benzoate group linked to a hydroxypropoxy chain with a hexyloxy substituent. Esters like this one are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method is the reaction of 2-hydroxybenzoic acid with 3-(hexyloxy)-2-hydroxypropyl alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate ester, which is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale .
化学反応の分析
Types of Reactions
Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted benzoates.
科学的研究の応用
Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties
作用機序
The mechanism of action of Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing the active benzoate and alcohol components. These components can then interact with cellular targets, such as proteins and lipids, to exert their effects .
類似化合物との比較
Similar Compounds
- Ethyl benzoate
- Phenyl benzoate
- Ethyl hexanoate
- Ethyl 3-methylhexanoate
Uniqueness
Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate is unique due to its specific structural features, such as the hexyloxy and hydroxypropoxy groups, which confer distinct physicochemical properties. These properties can influence its solubility, reactivity, and biological activity, making it suitable for specialized applications in various fields .
特性
CAS番号 |
85650-51-7 |
|---|---|
分子式 |
C18H28O5 |
分子量 |
324.4 g/mol |
IUPAC名 |
ethyl 2-(3-hexoxy-2-hydroxypropoxy)benzoate |
InChI |
InChI=1S/C18H28O5/c1-3-5-6-9-12-21-13-15(19)14-23-17-11-8-7-10-16(17)18(20)22-4-2/h7-8,10-11,15,19H,3-6,9,12-14H2,1-2H3 |
InChIキー |
DRTODOJMOBSZCA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOCC(COC1=CC=CC=C1C(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


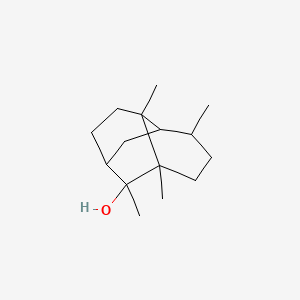

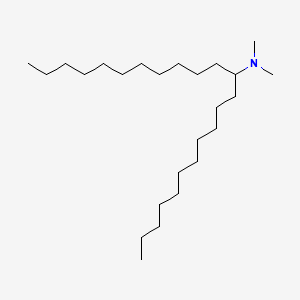
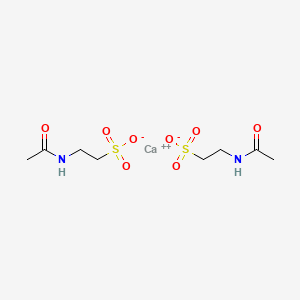
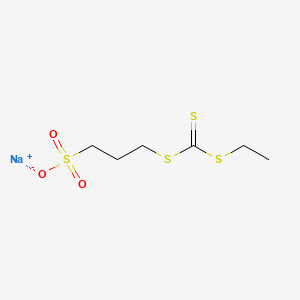
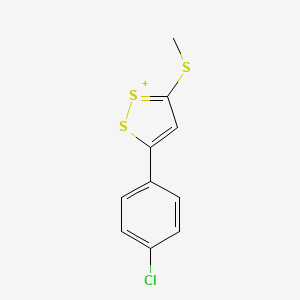

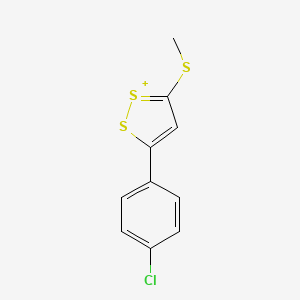
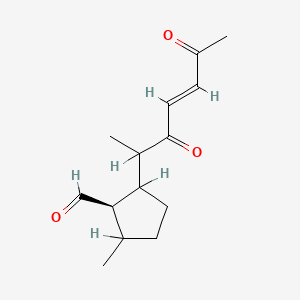

![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
